molecular formula C14H10F2O B1451847 2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone CAS No. 370874-66-1

2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone

Cat. No. B1451847
CAS RN: 370874-66-1
M. Wt: 232.22 g/mol
InChI Key: IPPIIKGVHOSCAZ-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It is a derivative of ethanone, which is a simple ketone. The compound contains two phenyl groups, one of which is substituted with a fluorine atom at the 3-position and the other is substituted with a fluorine atom at the 4-position .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of fluorinated phenyl groups . The synthesis process can be complex and requires careful control of reaction conditions to ensure the correct substitution pattern on the phenyl rings .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by the presence of the fluorine atoms on the phenyl rings . Fluorine is highly electronegative, which can affect the reactivity of the compound and its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . For example, the melting point can be determined using differential scanning calorimetry, and the solubility can be determined using solubility tests .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : One study describes the enantioselective synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of a CCR5 chemokine receptor antagonist that has potential protective effects against HIV infection. This compound is also a component of an antimalarial drug and a γ-secretase modulator used for treating Alzheimer's disease (ChemChemTech, 2022).

  • Molecular Structure Analysis : Another study focuses on the molecular structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, examining its planarity and the angles formed with the phenyl ring. This kind of analysis is crucial for understanding the chemical behavior and potential applications of such compounds (Acta Crystallographica Section E: Structure Reports Online, 2012).

  • Antimicrobial Activity : A 2018 study synthesizes and evaluates the antimicrobial activity of novel compounds derived from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. Discovering new antimicrobial agents is crucial given the rising concern over antibiotic resistance (Russian Journal of General Chemistry, 2018).

  • Development of New Synthetic Methods : Research on the synthesis of chalcone derivatives, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has demonstrated the advantages of sonochemical methods over conventional methods, offering more energy-efficient techniques (Ultrasonics Sonochemistry, 2011).

  • Spectroscopic Properties and Molecular Docking Studies : Studies involving compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone focus on their spectroscopic properties, electronic structure, and potential as nonlinear optical materials or anti-neoplastic agents (Spectrochimica Acta Part A, 2015).

Safety and Hazards

The safety and hazards associated with “2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone” are not well-documented . As with all chemicals, it should be handled with care to avoid exposure and potential health risks .

Future Directions

The future directions for research on “2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone” could include further studies on its synthesis, properties, and potential applications . For example, it could be interesting to explore its potential use in the synthesis of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPIIKGVHOSCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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